molecular formula C7H5F2NO2S B1598703 4-(Difluoromethylthio)nitrobenzene CAS No. 24933-57-1

4-(Difluoromethylthio)nitrobenzene

Cat. No.: B1598703
CAS No.: 24933-57-1
M. Wt: 205.18 g/mol
InChI Key: OPMAJTTXWQKVIG-UHFFFAOYSA-N
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Description

4-(Difluoromethylthio)nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) and a difluoromethylthio group (-SCHF2)

Synthetic Routes and Reaction Conditions:

  • Difluoromethylation of Nitrobenzene: One common synthetic route involves the difluoromethylation of nitrobenzene. This can be achieved through the reaction of nitrobenzene with difluoromethylating agents such as difluoromethyl sulfide in the presence of a suitable catalyst.

  • Thiolation and Fluorination: Another approach is the sequential thiolation of nitrobenzene followed by fluorination. This involves the initial conversion of nitrobenzene to the corresponding thiol derivative, which is then fluorinated to introduce the difluoromethylthio group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, resulting in the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine, leading to the formation of 4-(Difluoromethylthio)aniline.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Various electrophilic and nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, and carboxylic acids.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Halogenated benzene derivatives, alkylated benzene derivatives, and other functionalized benzene compounds.

Biochemical Analysis

Biochemical Properties

4-(Difluoromethylthio)nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with specific enzymes involved in oxidative denitration and ring-fission processes. These interactions are crucial for the degradation of nitro-substituted aromatic compounds. The compound’s ability to facilitate the reduction of the nitro group and its subsequent interactions with mutase enzymes and operons encoding aminophenol degradation highlight its importance in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound’s ability to modulate gene expression is also linked to its interactions with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to changes in its efficacy and impact on cells. Long-term exposure to the compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of nitro-substituted aromatic compounds. It interacts with enzymes such as oxygenases and mutases, which facilitate the breakdown of the compound into less toxic metabolites. These interactions are essential for maintaining metabolic flux and regulating metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, ultimately affecting its biochemical properties and cellular effects .

Scientific Research Applications

4-(Difluoromethylthio)nitrobenzene has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

4-(Difluoromethylthio)nitrobenzene is unique due to its combination of nitro and difluoromethylthio groups. Similar compounds include:

  • 4-(Fluoromethylthio)nitrobenzene: Similar structure but with a single fluorine atom instead of two.

  • 4-(Chloromethylthio)nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.

  • 4-(Bromomethylthio)nitrobenzene: Similar structure but with a bromine atom instead of fluorine.

These compounds differ in their reactivity and biological activity due to the varying electronegativity and size of the halogen atoms.

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Properties

IUPAC Name

1-(difluoromethylsulfanyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2S/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMAJTTXWQKVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400875
Record name 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24933-57-1
Record name 1-[(Difluoromethyl)sulfanyl]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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